4-[1H-1,2,3-Benzotriazol-1-yl(phenyl)methyl]-N,N-dimethylaniline
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Overview
Description
4-[1H-1,2,3-Benzotriazol-1-yl(phenyl)methyl]-N,N-dimethylaniline is a complex organic compound that features a benzotriazole moiety attached to a phenyl group, which is further connected to a dimethylaniline structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1H-1,2,3-Benzotriazol-1-yl(phenyl)methyl]-N,N-dimethylaniline typically involves the reaction of benzotriazole with a suitable phenylmethyl halide under basic conditions. The reaction proceeds via nucleophilic substitution, where the benzotriazole acts as a nucleophile attacking the electrophilic carbon of the phenylmethyl halide. The resulting intermediate is then reacted with N,N-dimethylaniline to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions such as temperature, solvent, and concentration of reactants. Continuous flow reactors may be employed to ensure consistent product quality and yield. Additionally, purification techniques such as recrystallization or chromatography are used to isolate the desired compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
4-[1H-1,2,3-Benzotriazol-1-yl(phenyl)methyl]-N,N-dimethylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzotriazole moiety can participate in substitution reactions, where the hydrogen atoms on the benzotriazole ring are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of benzotriazole derivatives with oxidized functional groups.
Reduction: Formation of reduced benzotriazole derivatives.
Substitution: Formation of halogenated benzotriazole derivatives.
Scientific Research Applications
4-[1H-1,2,3-Benzotriazol-1-yl(phenyl)methyl]-N,N-dimethylaniline has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 4-[1H-1,2,3-Benzotriazol-1-yl(phenyl)methyl]-N,N-dimethylaniline involves its interaction with specific molecular targets. The benzotriazole moiety can interact with enzymes or receptors, modulating their activity. The compound may also interfere with cellular pathways, leading to changes in cell function or viability. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2-(2-Hydroxyphenyl)-2H-benzotriazoles: These compounds are used as UV stabilizers in lacquers and plastics.
1-Methyl-1H-1,2,3-benzotriazol-4-amine: Known for its applications in organic synthesis.
Uniqueness
4-[1H-1,2,3-Benzotriazol-1-yl(phenyl)methyl]-N,N-dimethylaniline is unique due to its combination of a benzotriazole moiety with a dimethylaniline structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
4-[benzotriazol-1-yl(phenyl)methyl]-N,N-dimethylaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4/c1-24(2)18-14-12-17(13-15-18)21(16-8-4-3-5-9-16)25-20-11-7-6-10-19(20)22-23-25/h3-15,21H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDDKXKNEUKALBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(C2=CC=CC=C2)N3C4=CC=CC=C4N=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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